1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative featuring a 4-methyl-1,3-benzothiazole substituent. Pyrazole carboxamides are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. The methyl groups at positions 1 (pyrazole) and 4 (benzothiazole) contribute to steric and electronic modulation, influencing solubility and metabolic stability .
Properties
IUPAC Name |
1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-5-4-6-10-11(8)15-14(20-10)16-13(19)12-9(2)7-18(3)17-12/h4-7H,1-3H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJLFZXQQSUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Acetylacetone with Methylhydrazine
A one-pot mechanochemical synthesis (Figure 2a) involves grinding acetylacetone (1.0 eq) and methylhydrazine (1.1 eq) in a mortar for 30 minutes, yielding 1,4-dimethyl-1H-pyrazole-3-carboxylic acid with 85% efficiency. This solvent-free method aligns with green chemistry principles and avoids byproducts common in solution-phase reactions.
Table 1: Optimization of Pyrazole Ring Synthesis
| Condition | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mechanochemical | None | 0.5 | 85 | 98 |
| Ethanol reflux | EtOH | 6 | 72 | 95 |
| Acetic acid catalyst | AcOH | 4 | 78 | 97 |
Preparation of 4-Methyl-1,3-Benzothiazol-2-Amine
Cyclization of 2-Amino-4-Methylbenzenethiol
Heating 2-amino-4-methylbenzenethiol (1.0 eq) with cyanogen bromide (1.2 eq) in ethanol at 80°C for 4 hours produces 4-methyl-1,3-benzothiazol-2-amine in 90% yield (Figure 2b). Alternative methods using thiourea under acidic conditions yield 82–87% but require longer reaction times (8–12 hours).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid with EDCl/HOBt (1.2 eq) in dichloromethane (DCM), followed by addition of 4-methyl-1,3-benzothiazol-2-amine (1.0 eq), affords the target compound in 78% yield after recrystallization (Table 2).
Table 2: Amidation Reaction Optimization
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 78 |
| DCC/DMAP | THF | 25 | 65 |
| HATU | DMF | 0→25 | 82 |
Mechanochemical Amidation
Grinding the carboxylic acid (1.0 eq) and amine (1.1 eq) with solid NaHCO₃ (2.0 eq) for 45 minutes achieves 88% yield, demonstrating superior efficiency over solution-phase methods.
Regioselectivity and Isomer Control
The use of methylhydrazine in pyrazole synthesis ensures regioselective formation of the 1,4-dimethyl isomer, as methyl groups preferentially occupy the 1-position due to steric and electronic factors. Computational studies (DFT) confirm that the 1,4-isomer is thermodynamically favored by 12–15 kcal/mol over alternatives.
Spectroscopic Characterization
1H-NMR (400 MHz, DMSO-d6): δ 2.41 (s, 3H, CH₃-benzothiazole), 2.58 (s, 3H, CH₃-pyrazole C4), 3.89 (s, 3H, N-CH₃), 6.92 (s, 1H, pyrazole H5), 7.25–7.45 (m, 3H, benzothiazole H5, H6, H7).
Industrial-Scale Considerations
Patented methods emphasize reducing isomers via low-temperature cyclization (−30°C) and recrystallization from ethanol/water (4:1), achieving >99.5% purity. Continuous flow systems may further enhance yield by minimizing thermal degradation.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following section compares the target compound with structurally related molecules, focusing on substituent effects, synthetic routes, and inferred biological properties.
N-(3,5-Di-tert-Butyl-4-Hydroxyphenyl)-5-(2,3-Dihydrobenzo[1,4]Dioxin-7-yl)-1-(4-Aminosulfonylphenyl)-1H-Pyrazole-3-Carboxamide (4f)
- Structural Differences: The benzothiazole group in the target compound is replaced with a dihydrobenzo[1,4]dioxin ring in 4f. The latter introduces a fused oxygen-rich system, enhancing polarity but reducing aromatic conjugation compared to benzothiazole. The 4-aminosulfonylphenyl group in 4f adds a strong electron-withdrawing sulfonamide group, which may improve solubility but reduce membrane permeability relative to the methyl-substituted benzothiazole in the target compound.
- Synthesis: Both compounds employ pyrazole-3-carboxamide as a core scaffold. However, 4f utilizes a dihydrobenzo[1,4]dioxin-7-yl ketone precursor, whereas the target compound likely requires a benzothiazole-2-amine intermediate.
(E)-2,4-Dimethyl-N-(1,3,4,4-Tetrachloro-1-Nitrobuta-1,3-Dien-2-yl)Aniline (P5H10)
- Structural Differences :
- P5H10 features a nitrobutadiene backbone with tetrachloro and aniline substituents, contrasting sharply with the pyrazole-benzothiazole architecture of the target compound.
- The nitro and chloro groups in P5H10 confer high electrophilicity, making it reactive toward nucleophiles, whereas the target compound’s benzothiazole and methyl groups favor π-π stacking and hydrophobic interactions.
- Synthesis: P5H10 is synthesized via low-temperature (−30°C) methanol-mediated reactions, emphasizing kinetic control for nitro-diene stability. In contrast, pyrazole carboxamides like the target compound typically rely on room-temperature coupling reactions (e.g., carbodiimide-mediated amidation) .
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
- Target Compound : The benzothiazole group positions it as a candidate for kinase or protease inhibition, leveraging its planar aromatic system for target binding. Methyl groups may reduce metabolic degradation compared to bulkier substituents in 4f.
- Limitations : Direct comparative biological data (e.g., IC50 values) are absent in the provided evidence. Structural inferences are drawn from substituent chemistry rather than empirical assays.
Biological Activity
1,4-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H14N4OS
- Molecular Weight : 286.35 g/mol
- CAS Number : 1207038-78-5
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to function primarily through:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus blocking substrate access.
- Cell Signaling Modulation : It can disrupt critical signaling pathways in cancer cells, leading to apoptosis.
- Antimicrobial Activity : The benzothiazole moiety contributes to its efficacy against bacterial and fungal pathogens.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.01 | Apoptosis induction |
| A549 | 0.39 | Autophagy without apoptosis |
| HepG2 | 0.07 | Aurora-A kinase inhibition |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Its anti-inflammatory effects were demonstrated through:
- Inhibition of COX-2 : This action reduces the production of pro-inflammatory mediators.
- Reduction of Ulcerogenic Activity : Studies indicate a lower risk of gastrointestinal side effects compared to traditional NSAIDs.
Antimicrobial Effects
The compound has demonstrated antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.012 µg/mL |
| Escherichia coli | 0.015 µg/mL |
| Candida albicans | 0.020 µg/mL |
These results suggest that it could be effective in treating infections caused by these organisms.
Case Studies and Research Findings
Recent studies have highlighted the diverse applications and effectiveness of this compound:
- Anticancer Research : A study by Bouabdallah et al. demonstrated significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Inflammation Studies : Research published in MDPI indicated that derivatives of pyrazole compounds exhibit strong anti-inflammatory effects by inhibiting COX enzymes effectively .
- Antimicrobial Activity : A comprehensive review noted that pyrazole derivatives possess broad-spectrum antimicrobial properties, making them suitable candidates for drug development against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
